molecular formula C9H17NOS B8689565 N-Cyclohexyl-3-sulfanylpropanamide CAS No. 2935-89-9

N-Cyclohexyl-3-sulfanylpropanamide

Cat. No.: B8689565
CAS No.: 2935-89-9
M. Wt: 187.30 g/mol
InChI Key: IILDNJFHFXLQQU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-sulfanylpropanamide is a useful research compound. Its molecular formula is C9H17NOS and its molecular weight is 187.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

2935-89-9

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

N-cyclohexyl-3-sulfanylpropanamide

InChI

InChI=1S/C9H17NOS/c11-9(6-7-12)10-8-4-2-1-3-5-8/h8,12H,1-7H2,(H,10,11)

InChI Key

IILDNJFHFXLQQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCS

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of N-cyclohexylacrylamide (15.3 g), concentrated hydrochloric acid (19.4 g, 37.6%), thiourea (7.6 g) and water (10 g) was heated to 60° C. for 2 hours, cooled to 20° C. and sodium hydroxide (50%, 16 g) was slowly added under nitrogen keeping the temperature below 30° C. The resulting mixture was heated to 60° C. for 1 hour and extracted with methylene chloride (2×50 ml). Removal of the solvent afforded N-cyclohexyl-3-mercaptopropionamide (16.9 g) which was purified by vacuum distillation at 0.05 mm and 130° C. to yield 13.7 g of N-cyclohexyl-3-mercaptopropionamide; m.p. 73.5°-75.5° C.
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15.3 g
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reactant
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19.4 g
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reactant
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7.6 g
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reactant
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10 g
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16 g
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reactant
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Synthesis routes and methods III

Procedure details

Carbon disulfide (76 g) was added to a mixture of sodium sulfide (55 g) in methanol (80 g) and water (80 g) and kept at 20° C. To this was slowly added N-cyclohexylacrylamide (100 g) maintaining the pot temperature at 20°-30° C. The resulting solution was stirred for an additional 2-3 hour and neutralized with concentrated hydrochloric acid. The organic layer was separated, washed with water and evaporated to dryness to afford 122.6 g of N-cyclohexyl-3-mercaptopropionamide (90.5% yield).
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76 g
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reactant
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55 g
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80 g
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80 g
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100 g
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Synthesis routes and methods IV

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
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acrylonitrile cyclohexanol
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13.3 g
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reactant
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51.1 g
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reactant
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60 g
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reactant
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19 g
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reactant
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20b
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0 (± 1) mol
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150 g
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solvent
Reaction Step Five

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